molecular formula C13H15N5O B5432425 N-[3-(1H-tetrazol-5-yl)phenyl]cyclopentanecarboxamide

N-[3-(1H-tetrazol-5-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B5432425
M. Wt: 257.29 g/mol
InChI Key: GHKWBBCWSRTDCS-UHFFFAOYSA-N
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Description

N-[3-(1H-tetrazol-5-yl)phenyl]cyclopentanecarboxamide is a synthetic organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-tetrazol-5-yl)phenyl]cyclopentanecarboxamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent coupling with the cyclopentanecarboxamide. One common method for synthesizing tetrazole derivatives is through the reaction of primary amines with sodium azide and triethyl orthoformate under acidic conditions . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches such as the use of water as a solvent and moderate reaction conditions to minimize environmental impact . Catalysts like nickel(II) oxide nanoparticles can be used to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-5-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or the phenyl group, potentially altering the compound’s properties.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of its nitrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted tetrazole compounds.

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-5-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring’s ability to mimic carboxylic acids allows it to bind to active sites on enzymes, inhibiting their activity or altering their function . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-tetrazol-5-yl)phenyl]cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide group, which can impart different physical and chemical properties compared to other tetrazole derivatives. This uniqueness can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(2H-tetrazol-5-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c19-13(9-4-1-2-5-9)14-11-7-3-6-10(8-11)12-15-17-18-16-12/h3,6-9H,1-2,4-5H2,(H,14,19)(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKWBBCWSRTDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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